2-(1,4-Diazepan-1-yl)acetamide dihydrochloride

CAS No.: 1171720-80-1

Cat. No.: VC2792702

Molecular Formula: C7H17Cl2N3O

Molecular Weight: 230.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171720-80-1 |

|---|---|

| Molecular Formula | C7H17Cl2N3O |

| Molecular Weight | 230.13 g/mol |

| IUPAC Name | 2-(1,4-diazepan-1-yl)acetamide;dihydrochloride |

| Standard InChI | InChI=1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H |

| Standard InChI Key | OHUOXVCMCOMVBP-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)CC(=O)N.Cl.Cl |

| Canonical SMILES | C1CNCCN(C1)CC(=O)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

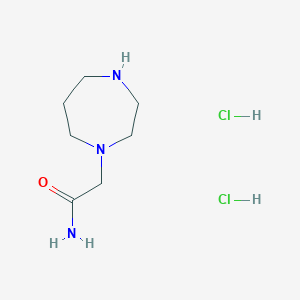

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride is a nitrogen-containing heterocyclic compound characterized by a diazepane ring attached to an acetamide group, with two hydrochloride salt units. This structure contributes to its unique chemical properties and potential biological activities. The compound is identified by various chemical registry systems as outlined in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1171720-80-1 |

| Molecular Formula | C₇H₁₇Cl₂N₃O |

| Molecular Weight | 230.14 g/mol |

| PubChem CID | 42937259 |

| MDL Number | MFCD11802520 |

The compound features a 1,4-diazepane ring (a seven-membered ring containing two nitrogen atoms at positions 1 and 4) with an acetamide substituent at the N-1 position . This structural arrangement contributes significantly to its chemical reactivity and potential binding interactions in biological systems.

Chemical Representation

The structural representation of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride can be expressed through various chemical notations, providing researchers with standardized methods for identifying and referencing the compound in scientific literature and databases.

Table 2: Chemical Representation Systems

| Representation System | Notation |

|---|---|

| IUPAC Name | 2-(1,4-diazepan-1-yl)acetamide; dihydrochloride |

| SMILES | C1CNCCN(C1)CC(=O)N.Cl.Cl |

| Standard InChI | InChI=1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H |

| InChI Key | OHUOXVCMCOMVBP-UHFFFAOYSA-N |

The compound exists as a salt form where the two basic nitrogen atoms in the diazepane ring are protonated by hydrochloride, resulting in the dihydrochloride salt. This salt formation affects the compound's solubility, stability, and pharmacokinetic properties .

Physical and Chemical Properties

Physical Characteristics

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride typically appears as a powder at standard temperature and pressure . The physical state of the compound is an important consideration for researchers planning experimental procedures and formulation development.

Chemical Reactivity

The reactivity of this compound is largely governed by its structural features, particularly the diazepane ring and the acetamide functional group. The diazepane ring contains two nitrogen atoms that can participate in various chemical reactions, including nucleophilic substitutions and coordination with metals. The acetamide group (-C(=O)NH₂) can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

The presence of two hydrochloride moieties results in a charged species that affects its solubility profile, particularly enhancing water solubility compared to the free base form. This characteristic is beneficial for aqueous experimental systems but may require consideration when designing lipid-based formulations or when targeting lipophilic environments .

Synthesis and Production

Purification Methods

Purification of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride typically employs standard techniques for isolating organic compounds, particularly those suitable for salt forms. Common methods include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography with suitable mobile phases

-

Precipitation techniques leveraging solubility differences

The purity of the final product is crucial for accurate experimental results, particularly in biological assays where contaminants could lead to misleading findings.

Structural Relationships and Analogs

Related Compounds

Several structurally related compounds share similar core elements with 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride, providing context for understanding its place within its chemical family.

Table 3: Structurally Related Compounds

| Compound | Molecular Formula | Key Structural Difference |

|---|---|---|

| Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride | C₈H₁₈Cl₂N₂O₂ | Contains methyl ester instead of amide group |

| 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride | C₁₀H₂₃Cl₂N₃O | Features additional isopropyl group on amide nitrogen |

The methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CAS 1170891-84-5) represents an ester analog where the amide group is replaced with a methyl ester functionality . This structural change would significantly alter the compound's hydrolytic stability and potential biological interactions.

The N-isopropyl derivative (2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride) introduces additional steric bulk and lipophilicity through the isopropyl substituent on the amide nitrogen. Such modifications can influence receptor binding profiles and metabolic stability.

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for predicting biological activity and guiding synthetic efforts toward compounds with improved properties. Although specific SAR data for 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride is limited, insights can be drawn from research on similar heterocyclic structures.

The 1,4-diazepane ring system represents a homolog of piperazine, with an additional methylene group creating a seven-membered ring instead of the six-membered piperazine. This structural change can significantly impact the compound's binding to biological targets due to altered ring conformation and flexibility .

Research on related compounds suggests that:

-

The seven-membered diazepane ring may provide different spatial arrangements of the nitrogen atoms compared to the more rigid piperazine system

-

Substitution patterns on the heterocyclic ring system can dramatically influence selectivity for various biological targets

-

The nature of the acetamide substituent (including modifications to the amide) may affect both pharmacodynamic and pharmacokinetic properties

Analogous structures featuring piperazine rings have demonstrated interactions with various biological targets, including neurotransmitter receptors and transporters . The replacement of piperazine with homopiperazine (diazepane) has been documented to alter binding profiles, with some homopiperazine derivatives showing improved metabolic stability compared to their piperazine counterparts .

Analytical Characterization

Spectroscopic Properties

The characterization of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride typically employs various spectroscopic techniques to confirm its structure and purity. While specific spectral data for this compound is limited in the available literature, expected characteristic features can be inferred based on its structural components.

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for:

-

The methylene protons adjacent to the amide group

-

The protons in the diazepane ring system, with characteristic splitting patterns

-

The amide protons, typically appearing as a broad singlet

Infrared (IR) spectroscopy would show characteristic absorption bands for:

-

Amide C=O stretching (typically around 1650-1690 cm⁻¹)

-

N-H stretching from the primary amide (3100-3500 cm⁻¹)

-

C-H stretching from the aliphatic portions of the molecule

Mass spectrometry could provide confirmation of the molecular weight and fragmentation pattern, with expected fragments corresponding to the cleavage of the acetamide group and fragmentations within the diazepane ring .

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride and separating it from related compounds or synthetic impurities. High-performance liquid chromatography (HPLC) with appropriate column selection and mobile phase composition would be the method of choice for both analytical and preparative purposes.

Reverse-phase HPLC using C18 columns and mobile phases containing mixtures of water, organic solvents (typically acetonitrile or methanol), and buffer components (adjusted to appropriate pH values) would be expected to provide good separation and detection of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume